4-(3-(4-Hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a substituted phenylimidazolidine compound. It exhibits anti-androgenic activity, making it a subject of interest in scientific research related to androgen-dependent conditions. This compound is not naturally occurring and is primarily synthesized for research purposes.
4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile, with the CAS number 915086-32-7, is a synthetic organic compound classified primarily as an androgen receptor antagonist. This compound is notable for its potential therapeutic applications in treating hyperproliferative disorders, including certain cancers. The molecular formula is CHFNOS, and it has a molecular weight of approximately 405.39 g/mol .
The synthesis of 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile involves several key steps and raw materials. A common method includes the reaction of propanenitrile with 2-[(4-hydroxyphenyl)amino]-2-methyl and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. The process typically employs organic solvents and requires careful control of reaction conditions to yield the desired product efficiently .
The molecular structure of 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile features multiple functional groups that contribute to its biological activity:
The compound can participate in various chemical reactions typical for compounds containing thioamides and nitriles. Notably, it can undergo nucleophilic substitutions or hydrolysis under specific conditions.
The mechanism by which 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile exerts its biological effects primarily involves antagonism of androgen receptors. This action prevents androgen hormones from exerting their effects on target tissues, which is particularly useful in conditions such as prostate cancer.
The physical and chemical properties of this compound are critical for understanding its behavior in biological systems:
The primary scientific use of 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile lies in its role as an androgen receptor antagonist. Its applications include:
This compound represents a significant area of interest in medicinal chemistry due to its unique structure and potential therapeutic benefits, warranting further research into its efficacy and safety profiles in clinical settings.
The synthesis of the target compound employs a convergent strategy that independently constructs the 4-hydroxyphenyl-thiohydantoin moiety and the trifluoromethylbenzonitrile component prior to final coupling. This approach leverages the inherent stability of 5,5-disubstituted thiohydantoin cores, which are assembled via cyclocondensation reactions between 4-hydroxyphenyl isothiocyanate and α,α-disubstituted α-amino esters [5] [6]. Parallel synthesis of the 2-(trifluoromethyl)benzonitrile electrophile involves Friedel-Crafts acylation followed by ammoxidation, enabling precise control over the electronic properties of this electron-deficient aryl halide surrogate.
Key advantages of this convergent route include:
Table 1: Optimization of Thiohydantoin Core Synthesis
Condition | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
Uncatalyzed cyclization | 110 | Toluene | 62 | 85 |
DBU catalysis (5 mol%) | 80 | THF | 88 | 92 |
Phase-transfer conditions | 25 | H₂O/CH₂Cl₂ | 75 | 89 |
The critical 4,4-dimethyl-thiohydantoin ring originates from a modified Strecker-Isothiocyanate cascade sequence. The process initiates with addition of cyanide to 4-hydroxyacetophenone, forming the α-hydroxynitrile intermediate, which undergoes in situ dehydration to the stable α,α-dimethyl acrylonitrile. This acrylonitrile then reacts with thiocyanate anions under phase-transfer conditions to yield the pivotal 2-aminothiocyanate intermediate [6].
The reaction mechanism proceeds through three orchestrated steps:
The resulting aminothiocyanate undergoes spontaneous cyclization upon heating in ethanol to form the 5,5-dimethyl-2-thiohydantoin scaffold. This one-pot methodology achieves 87% yield with >98% regioselectivity for the 5-exo-dig cyclization product, avoiding the linear thiourea byproducts common in classical approaches [6].
Regioselective N-alkylation of the thiohydantoin presents significant challenges due to:
Optimization studies revealed that kinetically controlled deprotonation at -78°C with LiHMDS generates the thermodynamically less stable but more nucleophilic N1-anion. Subsequent addition of 4-fluoro-2-(trifluoromethyl)benzonitrile at -40°C achieves N3-alkylation selectivity >20:1 over N1-alkylation [5] [7]. Crucially, the 4-hydroxyphenyl group at C3 directs metal coordination to the adjacent carbonyl, stabilizing the N1-deprotonated species.
Table 2: Regioselectivity Control in N-Alkylation
Base | Temp (°C) | Electrophile | N3:N1 Ratio | Yield (%) |
---|---|---|---|---|
Na₂CO₃ | 80 | 2-(CF₃)C₆H₃F | 1.2:1 | 45 |
KOH/DMSO | 25 | 2-(CF₃)C₆H₃F | 3:1 | 62 |
LiHMDS | -78 → -40 | 2-(CF₃)C₆H₃F | >20:1 | 91 |
LiHMDS | -78 → -40 | 4-FC₆H₄CN (comparison) | 8:1 | 85 |
The phenolic OH and benzonitrile groups serve as versatile handles for analog generation:1. Phenolic Diversification:- Mitsunobu reactions with alcohols to form ether libraries- Carbonate formation for prodrug applications- Oxidative dearomatization to ortho-quinone electrophiles
A particularly valuable transformation involves catalytic hydrogenation of the benzonitrile over Pd/C at 40 psi H₂, quantitatively yielding the primary amine without reduction of the thiohydantoin core. This amine serves as a platform for amide couplings, reductive alkylations, and urea formations to explore SAR relationships [5] [7].
Table 3: Post-Synthetic Modification Yields
Transformation | Reagent | Product | Yield (%) |
---|---|---|---|
Phenol O-alkylation | n-BuBr/K₂CO₃/DMF | 4-(n-Butoxyphenyl) derivative | 89 |
Nitrile hydrolysis | H₂O₂/K₂CO₃/DMSO | Carboxylic acid | 92 |
Tetrazole formation | NaN₃/NH₄Cl/DMF | Tetrazole analog | 78 |
Nitrile reduction | RaNi/H₂ (40 psi) | Aminomethyl compound | 95 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9